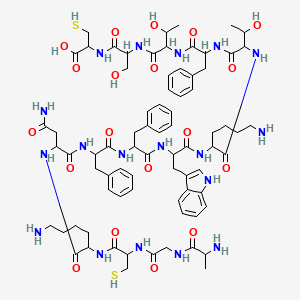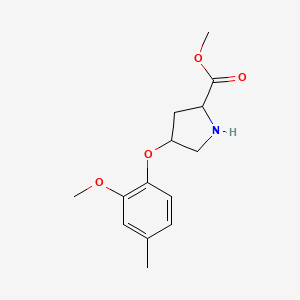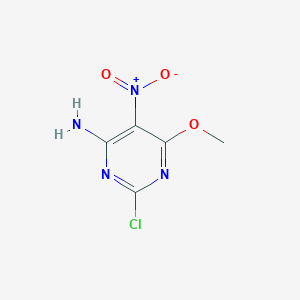![molecular formula C8H14N2O B12107615 3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
3,9-Diazabicyclo[3.3.2]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3,9-Diazabiciclo[3.3.2]decan-10-ona es un compuesto bicíclico con una estructura única que incluye dos átomos de nitrógeno dentro de su estructura bicíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3,9-Diazabiciclo[3.3.2]decan-10-ona típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de una diamina adecuada con un compuesto carbonílico, seguido de ciclización para formar la estructura bicíclica. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para lograr el producto deseado con alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de la 3,9-Diazabiciclo[3.3.2]decan-10-ona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para producir el compuesto en grandes cantidades .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3,9-Diazabiciclo[3.3.2]decan-10-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Los átomos de nitrógeno en la estructura bicíclica pueden participar en reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y electrófilos como los haluros de alquilo. Las condiciones de reacción típicamente implican temperaturas, solventes y catalizadores específicos para lograr las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos de la 3,9-Diazabiciclo[3.3.2]decan-10-ona .
Aplicaciones Científicas De Investigación
La 3,9-Diazabiciclo[3.3.2]decan-10-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando en la química de coordinación.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico y su papel en el diseño de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la 3,9-Diazabiciclo[3.3.2]decan-10-ona involucra su interacción con objetivos y vías moleculares específicos. Los átomos de nitrógeno en la estructura bicíclica pueden formar complejos de coordinación con iones metálicos, influyendo en varios procesos bioquímicos. La estructura única del compuesto le permite interactuar con enzimas y receptores, modulando su actividad y conduciendo a efectos biológicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
9-Metil-3,9-diazabiciclo[3.3.2]decan-10-ona: Un compuesto similar con un grupo metilo en la posición 9, que puede exhibir diferentes propiedades químicas y biológicas.
3-Oxa-7,9-diazabiciclo[3.3.2]decan-10-ona: Un compuesto relacionado con un átomo de oxígeno en la estructura bicíclica, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad
La 3,9-Diazabiciclo[3.3.2]decan-10-ona Su capacidad para formar complejos de coordinación estables y participar en varias reacciones químicas lo convierte en un compuesto valioso en la investigación científica .
Propiedades
IUPAC Name |
3,9-diazabicyclo[3.3.2]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHYLDHEREEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)


![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)




![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)


![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
